Cas no 108478-21-3 ((4'-Methoxy-biphenyl-2-yl)-acetic Acid)
(4'-Methoxy-biphenyl-2-yl)-acetic Acid Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-2-aceticacid, 4'-methoxy-
- (4'-METHOXY-BIPHENYL-2-YL)-ACETIC ACID
- 2-[2-(4-methoxyphenyl)phenyl]acetic acid
- (4'-Methoxy-biphenyl-2-yl)-essigsaeure
- [1,1'-Biphenyl]-2-aceticacid,4'-methoxy
- 2-Biphenyl-(4'-methoxy)aceticacid
- 4'-Methoxy-biphenyl-2-acetic acid
- 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)aceticacid
- MFCD03426470
- CS-0172588
- AKOS022257161
- 2-Biphenyl-(4-methoxy)acetic acid
- (4-Methoxybiphenyl-2-yl)aceticacid
- 2-Biphenyl-(4'-methoxy)acetic acid
- 2-{4'-methoxy-[1,1'-biphenyl]-2-yl}acetic acid
- AC-6466
- 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)acetic acid
- (4'-methoxybiphenyl-2-yl)acetic acid
- DTXSID60362712
- 108478-21-3
- SCHEMBL4216332
- (4'-Methoxy-biphenyl-2-yl)-acetic Acid
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- MDL: MFCD03426470
- Inchi: 1S/C15H14O3/c1-18-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
- InChI Key: QYTGRAKPKIWJGN-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)C1C=CC=CC=1CC(=O)O
Computed Properties
- Exact Mass: 242.09400
- Monoisotopic Mass: 242.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Color/Form: Solid
- PSA: 46.53000
- LogP: 2.98930
(4'-Methoxy-biphenyl-2-yl)-acetic Acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
(4'-Methoxy-biphenyl-2-yl)-acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M329318-500mg |
(4'-Methoxy-biphenyl-2-yl)-acetic Acid |
108478-21-3 | 500mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M329318-1g |
(4'-Methoxy-biphenyl-2-yl)-acetic Acid |
108478-21-3 | 1g |
$ 65.00 | 2022-06-02 | ||
| TRC | M329318-5g |
(4'-Methoxy-biphenyl-2-yl)-acetic Acid |
108478-21-3 | 5g |
$ 115.00 | 2022-06-02 | ||
| Fluorochem | 011463-100mg |
4'-Methoxy-biphenyl-2-yl)-acetic acid |
108478-21-3 | 98% | 100mg |
£96.00 | 2022-03-01 | |
| Fluorochem | 011463-250mg |
4'-Methoxy-biphenyl-2-yl)-acetic acid |
108478-21-3 | 98% | 250mg |
£198.00 | 2022-03-01 | |
| Fluorochem | 011463-1g |
4'-Methoxy-biphenyl-2-yl)-acetic acid |
108478-21-3 | 98% | 1g |
£503.00 | 2022-03-01 | |
| eNovation Chemicals LLC | Y1249707-100mg |
(4'-METHOXY-BIPHENYL-2-YL)-ACETIC ACID |
108478-21-3 | 98% | 100mg |
$230 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1249707-250mg |
(4'-METHOXY-BIPHENYL-2-YL)-ACETIC ACID |
108478-21-3 | 98% | 250mg |
$370 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1249707-1g |
(4'-METHOXY-BIPHENYL-2-YL)-ACETIC ACID |
108478-21-3 | 98% | 1g |
$725 | 2024-06-07 | |
| abcr | AB169722-250 mg |
2-Biphenyl-(4'-methoxy)acetic acid, 98%; . |
108478-21-3 | 98% | 250 mg |
€337.10 | 2023-07-20 |
(4'-Methoxy-biphenyl-2-yl)-acetic Acid Suppliers
(4'-Methoxy-biphenyl-2-yl)-acetic Acid Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on (4'-Methoxy-biphenyl-2-yl)-acetic Acid
Introduction to (4'-Methoxy-biphenyl-2-yl)-acetic Acid (CAS No. 108478-21-3)
(4'-Methoxy-biphenyl-2-yl)-acetic Acid, identified by its CAS number 108478-21-3, is a significant compound in the realm of chemical and pharmaceutical research. This compound, featuring a biphenyl core substituted with a methoxy group at the 4' position and an acetic acid moiety at the 2-position, has garnered attention due to its versatile applications and potential in various scientific domains.
The structural uniqueness of (4'-Methoxy-biphenyl-2-yl)-acetic Acid lies in its biphenyl backbone, which is a common motif in many biologically active molecules. The presence of the methoxy group at the 4' position introduces a hydrophobic character, enhancing its solubility and interaction with biological targets. Additionally, the acetic acid side chain provides a polar functional group, facilitating further chemical modifications and bioactivity.
In recent years, (4'-Methoxy-biphenyl-2-yl)-acetic Acid has been extensively studied for its potential role in drug discovery and development. Its structural framework resembles several known pharmacophores, making it a valuable scaffold for designing novel therapeutic agents. Researchers have explored its derivatives as intermediates in synthesizing compounds with anti-inflammatory, anticancer, and antimicrobial properties.
One of the most compelling aspects of (4'-Methoxy-biphenyl-2-yl)-acetic Acid is its ability to modulate various biological pathways. Studies have shown that this compound can interact with enzymes and receptors involved in metabolic processes, potentially leading to applications in treating metabolic disorders. Furthermore, its biphenyl core is known to exhibit strong binding affinity to certain protein targets, making it a promising candidate for developing targeted therapies.
The pharmaceutical industry has been particularly interested in leveraging the structural features of (4'-Methoxy-biphenyl-2-yl)-acetic Acid to create innovative drug candidates. Researchers have synthesized several analogs of this compound, each tailored to enhance specific bioactivities. For instance, modifications at the methoxy group or the acetic acid moiety have led to derivatives with improved pharmacokinetic profiles and reduced toxicity.
Recent advancements in computational chemistry have further enhanced the understanding of how (4'-Methoxy-biphenyl-2-yl)-acetic Acid interacts with biological targets. Molecular docking studies have revealed that this compound can bind effectively to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation pathways. These findings suggest that derivatives of this compound could be developed into effective anti-inflammatory drugs.
Moreover, the agrochemical sector has also shown interest in (4'-Methoxy-biphenyl-2-yl)-acetic Acid. Its structural properties make it a suitable candidate for developing novel pesticides and herbicides. By targeting specific enzymes or receptors in plants and pests, compounds derived from this scaffold could offer more efficient and environmentally friendly solutions for crop protection.
The synthesis of (4'-Methoxy-biphenyl-2-yl)-acetic Acid itself is an intriguing aspect of organic chemistry. Various synthetic routes have been developed over the years, each offering different advantages in terms of yield, purity, and scalability. Modern synthetic methodologies often employ transition metal catalysis to achieve high selectivity and efficiency in producing this compound.
In conclusion, (4'-Methoxy-biphenyl-2-yl)-acetic Acid (CAS No. 108478-21-3) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and beyond. Its unique structural features make it a valuable scaffold for designing novel bioactive molecules. As research continues to uncover new applications and synthetic strategies for this compound, its importance in science and industry is likely to grow even further.
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